5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
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Properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N6O3/c1-10-2-4-11(5-3-10)18-23-15(31-25-18)9-27-17-16(24-26-27)19(29)28(20(17)30)12-6-7-13(21)14(22)8-12/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOYWDZQCWKRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a pyrrolo-triazole core linked to an oxadiazole moiety and a difluorophenyl group. The presence of fluorine atoms and the oxadiazole ring are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F2N5O3 |
| Molecular Weight | 393.37 g/mol |
| CAS Number | 1206999-48-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Studies suggest that the difluorophenyl group enhances lipophilicity and binding affinity to target proteins. The oxadiazole ring is known for its role in modulating biological pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on MCF-7 breast cancer cells showed that the compound increased p53 expression levels and induced apoptosis via caspase-3 activation .
- Molecular Docking : Computational studies indicated strong hydrophobic interactions between the compound and key amino acid residues in estrogen receptors (ER), suggesting potential use as a Tamoxifen analog .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Assays : Testing against various bacterial strains revealed promising antibacterial activity. The structure's modifications significantly influenced the potency against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and FRAP assays. Results indicated that derivatives of this compound demonstrated notable antioxidant activities, which are essential for mitigating oxidative stress-related diseases .
Case Studies
- Case Study on Anticancer Mechanisms :
- Antimicrobial Efficacy Evaluation :
Scientific Research Applications
The compound 5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione (CAS Number: 1206999-48-5) has garnered attention in scientific research due to its potential applications in medicinal chemistry and material science. This article explores its applications based on current research findings.
Basic Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 424.4 g/mol
Structure
The compound features a complex structure that includes a pyrrolo-triazole core and oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this one exhibit promising anticancer properties. The presence of the oxadiazole and triazole rings is believed to enhance the interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been investigated for their ability to combat various bacterial and fungal infections. The difluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and efficacy against microbial pathogens .
Anti-inflammatory Effects
Compounds with similar frameworks have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing new materials with specific electronic or optical properties. Research into the photophysical properties of similar compounds has shown potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems. Its structural characteristics may allow it to encapsulate therapeutic agents effectively, enhancing bioavailability and targeted delivery.
Anticancer Research
A study focusing on triazole derivatives highlighted the anticancer activity of structurally related compounds. These studies demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Testing
In a comparative study, several derivatives of oxadiazoles were tested against common bacterial strains. The results indicated that compounds with similar structures showed varying degrees of antimicrobial activity, suggesting that modifications could enhance efficacy against resistant strains.
Material Development
Research into the synthesis of new organic materials utilizing compounds like this one has yielded promising results for applications in electronics. The synthesized materials exhibited favorable charge transport properties, making them suitable candidates for use in electronic devices .
Q & A
Q. What synthetic routes are recommended for the preparation of this compound?
The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Formation of the oxadiazole ring using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene, followed by coupling with a 3,4-difluorophenyl moiety .
- Step 2 : Assembly of the pyrrolo[3,4-d][1,2,3]triazole core via cyclization under reflux in ethanol, with subsequent methylation at the 1-position using a tolyl-oxadiazole substituent .
- Step 3 : Recrystallization from a DMF–EtOH (1:1) mixture to ensure purity .
Q. How can the crystal structure of this compound be experimentally validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic (P212121) |
| Unit cell (Å) | a = 8.7982, b = 9.3064, c = 25.992 |
| Volume (ų) | 2128.2 |
| Z | 4 |
| Data collection should use Mo-Kα radiation (λ = 0.71073 Å) at 100 K . |
Q. What analytical techniques are critical for purity assessment post-synthesis?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities.
- NMR : Confirm regioselectivity via - and -NMR, focusing on splitting patterns of fluorophenyl protons (~7.2–7.8 ppm) and oxadiazole methyl protons (~2.4 ppm) .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .
Advanced Research Questions
Q. How can molecular docking predict biological activity for this compound?
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) due to structural similarities with antifungal triazoles .
- Methodology :
Prepare ligand (compound) and receptor (enzyme) files in PDBQT format.
Perform docking with AutoDock Vina, using a grid box centered on the heme cofactor.
Analyze binding poses and affinity scores (<−8.0 kcal/mol suggests strong inhibition) .
Q. What strategies resolve contradictions between computational and experimental reaction pathways?
- Hybrid Workflow :
Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates.
Validate with experimental kinetics (e.g., in situ FTIR for intermediate detection).
Apply ICReDD’s feedback loop: Update computational models with experimental data to refine transition-state barriers .
Q. How can AI optimize synthesis parameters for this compound?
- Smart Laboratories : Implement autonomous systems (e.g., Chemspeed platforms) to screen solvent/base combinations in real time.
- COMSOL Multiphysics : Simulate heat and mass transfer during reflux to prevent decomposition .
- Machine Learning : Train models on existing reaction data (e.g., yield vs. temperature) to predict optimal conditions (e.g., 80°C, 12 h) .
Q. What in silico methods predict solubility and stability under physiological conditions?
- Solubility : Use COSMO-RS to compute solubility parameters in aqueous buffers (e.g., logP ~2.5 suggests moderate solubility).
- Stability : Perform molecular dynamics (MD) simulations (AMBER force field) to assess hydrolytic degradation of the oxadiazole ring at pH 7.4 .
Q. How to design biological interaction studies for this structurally complex compound?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics ().
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .
- In Vitro Assays : Test antifungal activity against Candida albicans (MIC ≤ 16 µg/mL indicates potency) .
Data Contradiction Analysis
Example Scenario : Discrepancy between predicted (DFT) and observed (HPLC) regioselectivity during triazole formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
